(R)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate
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Description
(R)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One of the primary research applications of related compounds involves the exploration of their synthesis and chemical properties. For instance, the development and pilot-plant synthesis of similar compounds like (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate demonstrate scalable synthetic routes. This particular compound, an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors, showcases the chemical synthesis potential of related tert-butyl carbamate derivatives through efficient one-pot, two-step telescoped sequences starting from readily available materials, resulting in significant yields and purity (Wenjie Li et al., 2012).
Structural Analysis and Stereochemistry
Research also delves into the determination of absolute configuration and stereochemistry of related compounds, as seen in studies determining the configuration of (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate. Such studies involve comprehensive methods like vibrational circular dichroism and X-ray diffraction, establishing foundational knowledge for further chemical and pharmacological applications (P. Procopiou et al., 2016).
Crystal Structure and Molecular Interactions
Investigations into the crystal structures and molecular interactions of tert-butyl carbamate derivatives reveal insights into their physical chemistry. The crystal analysis of compounds like tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate helps understand the orientation of carbamate and amide groups, alongside hydrogen bonding and dipole moments, contributing to the broader understanding of molecular interactions and structural chemistry (P. Baillargeon et al., 2014).
Potential Pharmaceutical Applications
While specific to not discussing drug use and dosage, it's notable that research on tert-butyl carbamate derivatives often explores their potential as scaffolds or intermediates in the development of pharmaceutical agents. For example, studies on similar compounds have investigated their role in synthesizing anti-inflammatory agents and understanding their mechanism of action, demonstrating the broader relevance of such compounds in medicinal chemistry and drug development processes (H. Ikuta et al., 1987).
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVAXTCJLWVJKN-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.